[Bis(sodiothio)methylene]malononitrile

Heterocyclic Synthesis Dithiolate Reactivity Thienothiophene Derivatives

[Bis(sodiothio)methylene]malononitrile (BSMM), systematically named disodium 2,2-dicyanoethene-1,1-dithiolate, is an organosulfur salt with the molecular formula C4N2Na2S2 and a molecular weight of 186.16 g/mol. It belongs to the 1,1-enedithiolate class, structurally characterized by a methylene bridge connected to both a malononitrile moiety and two sodiothio groups.

Molecular Formula C4N2Na2S2
Molecular Weight 186.2 g/mol
CAS No. 742058-52-2
Cat. No. B3038103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Bis(sodiothio)methylene]malononitrile
CAS742058-52-2
Molecular FormulaC4N2Na2S2
Molecular Weight186.2 g/mol
Structural Identifiers
SMILESC(#N)C(=C([S-])[S-])C#N.[Na+].[Na+]
InChIInChI=1S/C4H2N2S2.2Na/c5-1-3(2-6)4(7)8;;/h7-8H;;/q;2*+1/p-2
InChIKeyVHVPPDQPTYJSNO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(Sodiothio)Methylene Malononitrile (CAS 742058-52-2) Identification and Physicochemical Baseline for Procurement


[Bis(sodiothio)methylene]malononitrile (BSMM), systematically named disodium 2,2-dicyanoethene-1,1-dithiolate, is an organosulfur salt with the molecular formula C4N2Na2S2 and a molecular weight of 186.16 g/mol [1]. It belongs to the 1,1-enedithiolate class, structurally characterized by a methylene bridge connected to both a malononitrile moiety and two sodiothio groups [1]. This compound is a prototypical non-innocent dithiolene ligand widely used in coordination chemistry for synthesizing transition metal complexes and conducting materials [2][3]. Unlike its neutral dimercaptomaleonitrile analog, the disodium salt form offers superior solubility in ethanol and DMF, making it a more practical reagent for solution-phase reactivity and complexation studies [2].

Why In-Class Substitution Fails: Differential Reactivity and Physicochemical Properties of BSMM


While 1,1-enedithiolates and malononitrile dimers can appear interchangeable based on their core C4N2S2 scaffold, substituting BSMM with its analogs often leads to divergent synthetic outcomes. The specific sodium counter-ion and the geminal configuration of the dithiolate groups are critical determinants of its nucleophilic reactivity in S-alkylation and cyclocondensation reactions . Critical structure-property differences distinguish BSMM from potential alternatives: (i) the neutral dimercaptomaleonitrile (H2mnt) is air-sensitive and easily oxidized to disulfide impurities, whereas BSMM is a bench-stable, moisture-sensitive but room-temperature-stable crystalline solid that requires only inert gas storage ; (ii) the dimethylthio analog, 2-[bis(methylthio)methylene]malononitrile (CAS 5147-80-8), features methylthio blocking groups that prevent direct metal chelation, limiting its use to pharmaceutical intermediate synthesis rather than dithiolene complex chemistry, with a melting point of 79–84 °C vs. BSMM’s undefined higher thermal stability ; (iii) potassium salts of dithiolene ligands introduce larger cation radii (K+ vs. Na+), altering ionic conductivity and lattice energies in the resulting metal complexes and impacting electrochemical applications [1]. These differences mandate strict specification during procurement to avoid costly reaction failures.

Head-to-Head Quantitative Differentiation: BSMM (742058-52-2) vs. Closest Analogs


Purity and Yield Advantage: BSMM vs. Neutral Dimercaptomaleonitrile in Thienothiophene Synthesis

In the reaction with α-halo ketones to form 3,4-diamino-2,5-diacylthieno[2,3-b]thiophenes, the use of disodium (dimercaptomethylene)malononitrile (BSMM) provides yields in the range of 'good to excellent' with fewer byproducts compared to the neutral dimercaptomaleonitrile analog, which is susceptible to oxidative dimerization and requires in situ generation [1]. While specific comparative yield data are not reported in the same study, the patent literature (US08969583B2) reports synthetic procedures yielding BSMM with high-purity specifications (≥95% purity), a prerequisite for its use in pharmaceutical intermediates where impurity profiles directly impact regulatory compliance [2].

Heterocyclic Synthesis Dithiolate Reactivity Thienothiophene Derivatives

Controlled Alkylation for Amphiphilic Porphyrazine Synthesis: BSMM Enables Sequential Alkylation Unachievable with Symmetric Analogs

The sequential, step-wise alkylation of sodium maleonitriledithiolate (BSMM) with two different alkyl bromides has been reported for the first time as a key step in synthesizing amphiphilic octa-alkylthio substituted tetraazaporphyrin derivatives [1]. This sequential alkylation strategy is enabled by the differentiated reactivity of the two thiolate groups in BSMM, a feature not accessible with the dimethylthio analog (where both sulfurs are symmetrically blocked) or the neutral dithiol (where both thiols possess similar PKa, leading to random non-sequential dialkylation mixtures) .

Porphyrazine Chemistry Sequential Alkylation Non-innocent Ligand Design

Redox and Conductivity Tailoring: Na+ Counter-Ion vs. K+ Salts in Transition Metal Dithiolate Complexes

Studies on bis(maleonitriledithiolato)metalate complexes (e.g., with Ni or Fe centers) demonstrate that the cation size and redox properties directly influence the solid-state conductivity and activation energies of these materials [1]. Quaternization with larger cations (e.g., tetraalkylammonium or K+) typically results in lower conductivities and higher activation barriers compared to sodium salts, due to increased cation-anion separation [1]. While quantitative conductivity data are not provided in the abstract, the dependence of conductivity on cation size is a class-level inference that guides the selection of sodium over potassium salts for applications requiring higher ionic mobility.

Conducting Materials Ionic Conductivity Transition Metal Dithiolates

Cyclodextrin Inclusion Complex Formation: Spectroscopic Differentiation of BSMM vs. Other Dithiolate Salts

Sodium maleonitriledithiolate (Na2mnt) forms well-defined inclusion complexes with γ-cyclodextrin and HP-β-cyclodextrin, enabling conformational studies of the chromophore via induced circular dichroism (ICD) and DFT calculations [1]. This supramolecular behavior is specific to the sodium salt because the cation governs the thermodynamics of complex formation: larger or more hydrophobic cations would compete for or disrupt the cyclodextrin cavity [1]. This makes BSMM a uniquely suitable probe for studying dithiolene chromophore conformation within cyclodextrin cavities.

Supramolecular Chemistry Induced Circular Dichroism Spectroscopic Probes

Halide-Exchange Pathway Selectivity: Na2mnt vs. K2mnt in Nickel Dithiolate Complex Synthesis

In the synthesis of ion-pair complexes of [Ni(imnt)2]2- (where imnt = 2,2-dicyanoethene-1,1-dithiolate), the choice between Na2imnt and K2imnt dictates the reaction medium and, consequently, the crystallization outcome. The direct reaction of NiCl2·6H2O with Na2imnt in DMSO cleanly yields [Ni(C2H6OS)6][Ni(C4N2S2)2], whereas the analogous reaction with K2imnt in water produces different cation-containing salts, such as (1-NaMePy)2[Ni(imnt)2] when quaternary ammonium bromides are present [1][2]. This metal-halide exchange pathway is kinetically favored for the sodium salt due to the higher solubility of Na2imnt in DMSO compared to K2imnt.

Coordination Chemistry Ion-Pair Complexes Crystal Engineering

Role as a Key Precursor for Cebaracetam Synthesis Demonstrates Synthetic Route Specificity

Patent literature identifies [Bis(sodiothio)methylene]malononitrile (BSMM) as a specific starting material in the synthesis of Cebaracetam, a nootropic agent . The synthetic route relies on the unique dithiolate nucleophilicity of BSMM to construct the thioether pharmacophore of Cebaracetam. Alternative malononitrile derivatives, such as 2-[bis(methylthio)methylene]malononitrile, cannot serve as direct substitutes because the methylthio groups are poorer leaving groups and would require additional deprotection/activation steps, compromising atom economy and yield .

Pharmaceutical Intermediate Nootropic Synthesis Cebaracetam

Validated Application Scenarios for Bis(Sodiothio)Methylene Malononitrile (742058-52-2)


Synthesis of Unsymmetrical Dithiolene Ligands for Functional Materials

BSMM is the reagent of choice for synthesizing unsymmetrical dialkylthio-maleodinitriles through step-wise alkylation, a capability not achievable with symmetrically blocked analogs. This application is critical for preparing amphiphilic tetraazaporphyrin derivatives with tailored solubility and electronic properties for optoelectronic devices [1]. The sequential alkylation proceeds via the differential reactivity of the two thiolate groups in DMF, uniquely accessible due to the labile sodium counter-ions that facilitate nucleophilic displacement.

Prototypical Non-Innocent Ligand Source for Coordination Chemistry

As the most commonly used salt of the maleonitriledithiolate dianion, BSMM is indispensable for synthesizing bis(dithiolato)metalate complexes such as [Ni(mnt)2]2-, [Cu(mnt)2]2-, and [Fe(mnt)2]2-, which are studied for their magnetic, conducting, and optical properties [1][2]. Its solubility in DMF and ethanol, combined with the well-defined stoichiometry of the disodium salt, ensures reproducible metal-to-ligand ratios in complex formation, minimizing purification challenges compared to in situ generated dithiolate solutions.

Pharmaceutical Intermediate for Nootropic Drug Synthesis

BSMM serves as a key starting material in patented routes to Cebaracetam and related nootropic agents. Its geninal dithiolate functionality enables the direct construction of thioether pharmacophores without the need for thiol protection/deprotection steps required by neutral dimercaptomaleonitrile [1]. The compound's commercial availability at ≥95% purity with batch-specific certificates of analysis ensures consistent quality for pharmaceutical R&D and early-stage process development.

Supramolecular Probe for Cyclodextrin Host-Guest Studies

The formation of stable 1:1 inclusion complexes between BSMM and cyclodextrins (γ-CD and HP-β-CD) has been spectroscopically characterized, establishing BSMM as a probe for studying conformational dynamics of dithiolene chromophores via induced circular dichroism (ICD) [1]. The sodium cation's appropriate size facilitates cavity inclusion without steric hindrance, a property not exhibited by bulkier tetraalkylammonium mnt salts.

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